cis-9-Heptadecenoic acid
Overview
Description
cis-9-Heptadecenoic Acid: is a monounsaturated fatty acid with the chemical formula C17H32O2. It is a major constituent of ruminant fat and milk . This compound is also known for its antifungal properties and is produced by certain biocontrol agents .
Biochemical Analysis
Biochemical Properties
cis-9-Heptadecenoic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the growth and spore germination of certain fungi, indicating its antifungal properties . The interactions between this compound and these biomolecules are crucial for its biological activity.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to impact the growth and germination of fungal spores, highlighting its potential as an antifungal agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These interactions are essential for the biological activity of this compound and its role in inhibiting fungal growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, the production of this compound by genetically engineered Yarrowia lipolytica was optimized to maximize its yield and stability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be beneficial. Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The biosynthesis of this compound in microorganisms like Yarrowia lipolytica has been optimized to enhance its production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-9-Heptadecenoic Acid can be synthesized through various methods, including the fermentation of genetically engineered microorganisms. One such method involves the use of the oleaginous yeast Yarrowia lipolytica. The production is optimized using a central composite design, which involves specific concentrations of sucrose, glycerol, sodium acetate, sodium propionate, and yeast extract .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes. For example, in a 5-liter bioreactor, the respective contents of lipids and this compound in the culture medium can reach significant concentrations after 96 hours of fermentation .
Chemical Reactions Analysis
Types of Reactions: cis-9-Heptadecenoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or ozone.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Substitution reactions can involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of shorter-chain fatty acids, while reduction can produce saturated fatty acids.
Scientific Research Applications
cis-9-Heptadecenoic Acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds and as a precursor in the production of biofuels.
Biology: The compound is studied for its role in microbial metabolism and its antifungal properties.
Industry: this compound is used in the production of biofuels and other oleochemicals.
Mechanism of Action
The mechanism by which cis-9-Heptadecenoic Acid exerts its effects involves its interaction with cellular membranes. In fungi, it partitions into the fungal membranes, causing an increase in membrane fluidity. This leads to conformational changes in membrane proteins, increased membrane permeability, and eventually cytoplasmic disintegration .
Comparison with Similar Compounds
cis-10-Heptadecenoic Acid: Another monounsaturated fatty acid with a similar structure but differing in the position of the double bond.
cis-9-Pentadecenoic Acid: A shorter-chain fatty acid with similar properties.
Uniqueness: cis-9-Heptadecenoic Acid is unique due to its specific antifungal properties and its significant presence in ruminant fat and milk . Its production through microbial fermentation also sets it apart from other similar fatty acids .
Properties
IUPAC Name |
(Z)-heptadec-9-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h8-9H,2-7,10-16H2,1H3,(H,18,19)/b9-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBYPNXLFMSGKH-HJWRWDBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020795 | |
Record name | (Z)-9-Heptadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 9Z-Heptadecenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1981-50-6 | |
Record name | Margaroleic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1981-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Heptadecenoic acid, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001981506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-9-Heptadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9Z-Heptadecenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of cis-9-Heptadecenoic acid (CHDA) as an antifungal agent?
A1: Research suggests that CHDA's antifungal activity is primarily linked to its interaction with fungal cell membranes. [] While the exact mechanism is not fully elucidated, it is proposed that CHDA partitions into the membrane, leading to increased fluidity. [] This effect is more pronounced in fungi with lower sterol content, as sterols can buffer against fluidity changes. [] The increased membrane disorder likely disrupts membrane protein function, increases permeability, and ultimately leads to cell death. [] Interestingly, CHDA doesn't seem to directly interact with sterols or undergo modification by the fungi. []
Q2: Are there differences in susceptibility to CHDA among different fungal species?
A2: Yes, sensitivity to CHDA varies considerably among fungi. [] Studies indicate that fungi with intrinsically low sterol content are more susceptible to CHDA's effects. [] This susceptibility is less dependent on the level of unsaturation in phospholipid fatty acids. [] This suggests that the ability of fungal membranes to buffer fluidity changes, largely determined by sterol content, plays a crucial role in CHDA sensitivity.
Q3: Beyond its antifungal properties, what other applications does this compound have?
A3: this compound has shown potential in the treatment of skin conditions. It has been explored for its use in treating psoriasis and allergies. [] Additionally, it can serve as a valuable resource in the chemical industry. For instance, it can be utilized in the production of biofuel. []
Q4: Can this compound be produced through microbial fermentation?
A4: Yes, this compound can be produced through fermentation using genetically engineered strains of the oleaginous yeast Yarrowia lipolytica. [] This yeast has been successfully modified to optimize the biosynthesis of this compound, achieving significant yields in laboratory settings. []
Q5: How is the production of this compound by Yarrowia lipolytica optimized?
A5: Researchers have utilized a design of experiment strategy, specifically a central composite design, to optimize this compound production in Yarrowia lipolytica. [] This approach involves systematically varying factors like carbon source type and concentration (sucrose, glycerol, sodium acetate, sodium propionate) and nitrogen source (yeast extract) to determine the optimal combination for maximizing both cell density and this compound content in the produced lipids. [] This method allows for efficient identification of fermentation conditions that yield the highest amount of the desired fatty acid.
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